molecular formula C19H28ClN3O3S B3217360 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177998-95-6

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No. B3217360
CAS RN: 1177998-95-6
M. Wt: 414 g/mol
InChI Key: JPWCTVHGBQMXRK-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, also known as EMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMBT is a synthetic organic molecule that belongs to the family of benzothiazole derivatives. It has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential applications in medical and non-medical fields.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its ability to interact with specific targets in cells, such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a role in the regulation of gene expression. This compound has also been shown to interact with specific receptors, such as the sigma-1 receptor, which is involved in the regulation of various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target and concentration of the compound. In cancer cells, this compound has been shown to induce cell death by inhibiting the activity of HDACs, which leads to the activation of pro-apoptotic genes. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to interact with specific targets in cells. However, this compound also has limitations, such as its potential toxicity and the need for further studies to determine its optimal concentration and duration of treatment.

Future Directions

There are several future directions for research on N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride, including its potential use in the treatment of cancer, inflammatory diseases, and microbial infections. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. In addition, this compound has potential applications in material science, such as the development of OLEDs and other electronic devices. Further studies are needed to determine the optimal conditions for the synthesis and use of this compound in these applications.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-microbial agent. In agriculture, this compound has been shown to have potential as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S.ClH/c1-3-5-18(23)22(9-8-21-10-12-24-13-11-21)19-20-16-7-6-15(25-4-2)14-17(16)26-19;/h6-7,14H,3-5,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCTVHGBQMXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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